Home > Products > Screening Compounds P28301 > (R,R)-asenapine(1+)
(R,R)-asenapine(1+) -

(R,R)-asenapine(1+)

Catalog Number: EVT-1595966
CAS Number:
Molecular Formula: C17H17ClNO+
Molecular Weight: 286.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R,R)-asenapine(1+) is an organic cation that is the conjugate acid of (R,R)-asenapine, obtained by protonation of the tertiary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R,R)-asenapine. It is an enantiomer of a (S,S)-asenapine(1+).
Source and Classification

Asenapine was first developed by Merck & Co. and is marketed under the brand name Saphris. It belongs to the class of dibenzodiazepines, which are characterized by their complex polycyclic structures. The empirical formula for asenapine maleate, its most commonly used form, is C17H16ClNO·C4H4O4, with a molecular weight of 401.84 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,R)-asenapine involves several key steps that utilize various chemical reactions to construct its complex molecular structure. A notable synthetic route includes:

  1. Ullmann Reaction: This step involves the coupling of aryl halides with copper powder as a catalyst under alkaline conditions to form ether intermediates.
  2. Carbonyl Reduction: The resulting ether undergoes reduction using aluminum chloride and lithium aluminum hydride to yield the desired amine structure.
  3. Cyclization and Aminomethylation: Subsequent reactions involve cyclization processes that form the dibenzodiazepine core structure, followed by aminomethylation to introduce necessary functional groups.
Molecular Structure Analysis

Structure and Data

(R,R)-asenapine features a complex three-dimensional structure characterized by two chiral centers. The molecular structure can be represented as follows:

  • Chemical Formula: C17H16ClN
  • Molecular Weight: 285.8 g/mol (free base)
  • Chirality: (R,R) configuration at the two stereocenters.

The compound exhibits a unique arrangement of rings that contribute to its pharmacological properties, including a dibenzodiazepine scaffold which is crucial for receptor binding .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of (R,R)-asenapine involves multiple chemical transformations:

  • Reduction Reactions: Key steps include reductions using lithium aluminum hydride to convert carbonyl groups into alcohols.
  • Cyclization Reactions: Cyclization forms the core dibenzodiazepine structure through intramolecular reactions that stabilize the compound.
  • Aminomethylation: This introduces methylamine groups that are essential for the drug's activity at neurotransmitter receptors.

These reactions are typically conducted under mild conditions, which enhances safety and efficiency in pharmaceutical manufacturing .

Mechanism of Action

Process and Data

(R,R)-asenapine exerts its therapeutic effects primarily through antagonism at serotonin (5-HT2A) and dopamine (D2) receptors. This dual action helps modulate neurotransmitter activity in the brain, leading to reduced symptoms of psychosis and mood stabilization.

  • Receptor Binding: Asenapine's binding affinity for these receptors is crucial for its effectiveness in treating psychiatric disorders.
  • Signal Transduction: The blockade of these receptors alters downstream signaling pathways, contributing to its antipsychotic effects.

The precise mechanism also involves modulation of other neurotransmitter systems, including adrenergic and histaminergic pathways, which may influence side effect profiles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Asenapine is typically a white to off-white powder.
  • Solubility: It is slightly soluble in water but freely soluble in organic solvents such as methanol and ethanol.
  • Melting Point: The melting point is approximately 139.9 °C.
  • pKa: The pKa of the protonated base is 8.6, indicating its behavior in different pH environments.

These properties are essential for formulating asenapine into effective pharmaceutical preparations .

Applications

Scientific Uses

Asenapine is primarily used in clinical settings for:

  • Bipolar Disorder Treatment: It helps manage manic episodes associated with bipolar disorder.
  • Schizophrenia Management: Asenapine alleviates symptoms such as hallucinations and delusions.

Research continues into its broader applications within psychiatric medicine, exploring potential uses in other mood disorders or anxiety-related conditions .

Enantioselective Synthesis of (R,R)-Asenapine(1+)

Stereoselective Synthetic Pathways and Chiral Resolution Techniques

The synthesis of (R,R)-asenapine(1+) demands precise stereochemical control due to the presence of two chiral centers (3a and 12b positions) in its tetracyclic dibenzo-oxepino pyrrole structure. Traditional synthetic routes to racemic asenapine involve multi-step sequences starting from thieno[3,2-c]pyridine derivatives, but enantioselective synthesis requires specialized approaches to isolate the pharmacologically preferred (3aR,12bR) enantiomer. The key stereoselective pathway employs an organocatalytic Michael addition of aldehydes to trans-nitroalkenes, establishing the initial chiral framework with high enantiomeric excess. This reaction is followed by reductive cyclization to construct the complex tetracyclic ring system while preserving stereochemical integrity [1].

Chiral resolution of racemic asenapine represents a complementary approach to obtain the (R,R)-enantiomer. Capillary electrophoresis (CE) with cyclodextrin (CD) chiral selectors has emerged as a powerful analytical and preparative technique. Among 15 screened CDs, native β-cyclodextrin demonstrates superior enantiodiscrimination capabilities for asenapine enantiomers. Optimized conditions (160 mM TRIS-acetate buffer, pH 3.5, 7 mM β-CD, 20°C, 15 kV) achieve baseline separation with a resolution factor (Rs) of 2.40 ± 0.04 [3] [6]. The separation mechanism involves formation of transient diastereomeric complexes where either aromatic ring of asenapine is accommodated within the β-CD cavity, with the (R,R)-enantiomer exhibiting a distinct binding constant (Kb = 118.5 M-1) [6].

Table 1: Chiral Selector Performance in Capillary Electrophoresis for Asenapine Enantiomer Separation

Chiral SelectorConcentration (mM)Resolution (Rs)Migration Time Difference (min)
β-Cyclodextrin7.02.401.85
Sulfated β-CD10.01.150.92
HP-β-CD15.00.800.65
γ-CD10.00.450.30

NMR spectroscopy (ROESY) and molecular modeling confirm a 1:1 stoichiometry in the (R,R)-asenapine/β-CD complex, with hydrophobic interactions driving complex stability. The trans configuration at C3a-C12b positions creates distinct spatial orientations of the chlorophenyl and methylpyrrolidine moieties, enabling differential interaction with the chiral environment of the cyclodextrin cavity [3]. This stereoselective recognition underpins efficient resolution at preparative scales, though throughput limitations remain a challenge compared to asymmetric synthesis.

Comparative Analysis of Synthetic Routes in Patent Literature

Patent analysis reveals evolving strategies for (R,R)-asenapine(1+) synthesis, balancing stereoselectivity, scalability, and intellectual property (IP) protection. Early patents (e.g., US4145434) describe racemic syntheses requiring subsequent resolution, while later innovations focus on asymmetric catalysis and novel intermediates. A comparative assessment of key patented routes reveals significant technical and strategic differences:

Route 1 (Organocatalytic Asymmetric Synthesis): Patents from Schering-Plough/Organon (WO2008150437) emphasize the organocatalytic Michael addition/reductive cyclization sequence. This route achieves 92-95% ee in the initial stereochemistry-defining step and integrates well with existing manufacturing infrastructure. The patent strategically claims novel enol intermediates and catalyst systems, providing broad protection. Process economics favor this route due to reduced step count versus resolution approaches, though catalyst loading (typically 10-20 mol%) remains a cost driver [4].

Route 2 (Chiral Resolution-Crystallization): Complementary patents (e.g., EP1997800B1) detail crystallization-based resolution using chiral dicarboxylic acids. While inherently lower yielding (theoretical maximum 50%), optimized versions incorporate in situ racemization of the undesired (S,S)-enantiomer through base-catalyzed epimerization (RRR synthesis: Resolution-Racemization-Recycle). This strategy achieves overall yields exceeding 80% and is particularly valuable when high-purity (>99.9% ee) material is required for pharmaceutical formulation. Patent claims focus on novel diastereomeric salt forms and crystallization conditions [6] [8].

Route 3 (Biocatalytic Approaches): Emerging IP (e.g., WO2015100292) explores enzymatic desymmetrization and transaminase-catalyzed steps. One embodiment uses ω-transaminases to convert ketone precursors to chiral amines with >98% ee, establishing the C12b stereocenter early in the synthesis. These routes align with green chemistry principles but face scalability challenges in cofactor recycling during large-scale manufacturing. Patent protection centers on engineered enzyme variants and immobilized biocatalyst systems [7].

Table 3: Patent Landscape for (R,R)-Asenapine(1+) Synthesis

Patent/PublicationAssigneeKey InnovationStereocontrol StrategyTheoretical Yield
WO2008150437Schering-PloughProline-derived organocatalystsAsymmetric Michael addition82% (3 steps)
EP1997800B1N.V. OrganonDiastereomeric salt crystallizationChiral resolution with recycle>80% (RRR process)
US20160272546Codexis Inc.Engineered transaminasesBiocatalytic desymmetrization75% (5 steps)
JP2015505553ADainippon SumitomoChiral HPLC separation at preparative scaleChromatographic resolution45% (single pass)

The competitive landscape reveals strategic focus on intermediate control, with patents claiming novel crystalline intermediates in the (R,R)-asenapine synthesis pathway. For example, specific solvates (e.g., isopropanolate) of chlorinated tetracyclic intermediates receive composition-of-matter protection, creating manufacturing barriers. Process patents covering critical purification steps, particularly polymorph-specific crystallizations and chromatography using chiral stationary phases (CSPs), further strengthen IP positions. The evolution from resolution-dominated approaches toward catalytic asymmetric synthesis reflects broader industry trends favoring atom economy and reduced waste [4] [6].

Properties

Product Name

(R,R)-asenapine(1+)

IUPAC Name

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

Molecular Formula

C17H17ClNO+

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/p+1/t14-,15-/m0/s1

InChI Key

VSWBSWWIRNCQIJ-GJZGRUSLSA-O

Canonical SMILES

C[NH+]1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Isomeric SMILES

C[NH+]1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.